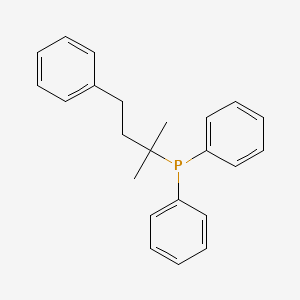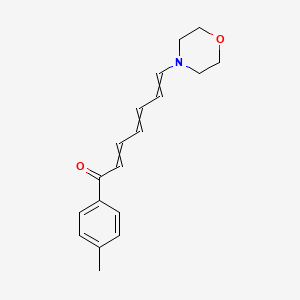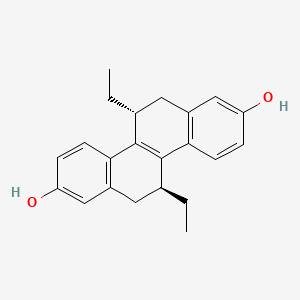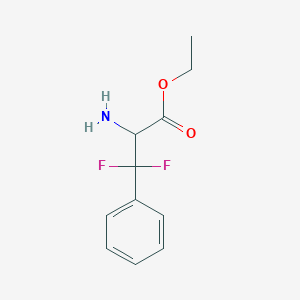
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a chemical compound with the molecular formula C11H13F2NO2 It is a derivative of phenylalanine, where the β,β-difluoro substitution and ethyl ester group are present
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,3-difluoro-3-phenylpropanoate typically involves the reaction of ethyl 2,2-difluoro-2-iodoacetate with an aromatic compound under specific conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2-amino-3,3-difluoro-3-phenylpropanoic acid.
科学的研究の応用
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl 2-amino-3,3-difluoro-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoro group can enhance binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate: A similar compound with slight structural differences.
Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate: Another fluorinated derivative with different substituents.
Uniqueness
Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is unique due to its specific substitution pattern and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
特性
分子式 |
C11H13F2NO2 |
|---|---|
分子量 |
229.22 g/mol |
IUPAC名 |
ethyl 2-amino-3,3-difluoro-3-phenylpropanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9H,2,14H2,1H3 |
InChIキー |
DGCFLRTYJYNSIR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
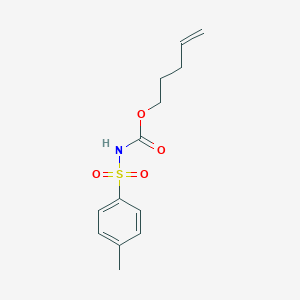
![Piperidine, 1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B15159815.png)
![N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B15159833.png)
![N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B15159834.png)
![8-Phenyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]phthalazine](/img/structure/B15159841.png)
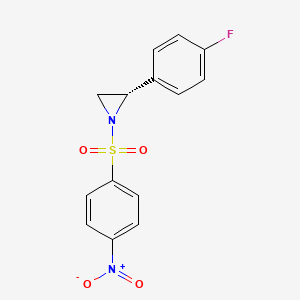
![Seleninium, 2,4,6-tris[4-(dimethylamino)phenyl]-](/img/structure/B15159856.png)
